5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O/c1-12(2)14-6-8-16(9-7-14)22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-15(20)10-13/h3-10,12H,11,21H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQVLJPLCWKNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of carbodiimides with diazo compounds, leading to the formation of 5-amino-1,2,3-triazoles through a cascade nucleophilic addition/cyclization process . This reaction is accomplished under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its triazole ring can be modified to yield various derivatives that may exhibit enhanced properties or functionalities. For example, it can be utilized in the synthesis of more complex molecules that are structurally related to known pharmaceuticals.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Triazole derivatives have been shown to interact with specific proteins and enzymes, impacting various biochemical pathways. A study highlighted that compounds with similar structures exhibited significant enzyme inhibitory activities, suggesting that this compound may possess similar properties .
Medicine
The medicinal applications of 5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide are particularly promising. Research indicates potential therapeutic uses in treating cancer and infectious diseases due to its ability to modulate biological targets effectively. For instance, triazole derivatives have been reported to show anticancer activity against various cell lines .
Industry
In industrial applications, this compound may be utilized in the development of new materials with specific properties such as polymers or coatings. The versatility of triazole compounds allows for their incorporation into various formulations aimed at enhancing material performance.
Case Study: Anticancer Activity
A recent study investigated the anticancer properties of triazole derivatives similar to the compound . The results showed significant growth inhibition against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This data suggests that compounds within this class could serve as lead candidates for further drug development efforts .
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazole derivatives: These compounds share a similar triazole core structure and exhibit comparable biological activities.
Benzyltriazoles: Compounds with a benzyl group attached to the triazole ring, known for their antimicrobial and anticancer properties.
Phenyltriazoles: Triazoles with a phenyl group, often used in medicinal chemistry for their diverse pharmacological effects.
Uniqueness
5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl and propan-2-ylphenyl groups enhances its potential for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Biological Activity
5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a bromophenyl group and an isopropylphenyl moiety. The synthesis typically involves the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions. The synthetic pathways can vary based on the desired substituents and functional groups.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. In vitro studies suggest that compounds similar to this compound exhibit activity against various bacterial strains. For instance, derivatives with halogen substitutions have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | MRSA | 12.5 - 25 |
| Triazole Derivative | E. coli | 25 - 50 |
Anticancer Activity
Research indicates that triazoles possess anticancer properties through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, compounds derived from triazoles have shown moderate cytotoxicity against cancer cell lines in studies where they were compared to standard chemotherapeutics like vinblastine .
| Cell Line | Sample Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 10 | 22.84 |
| MCF7 (Breast Cancer) | 10 | 30.93 |
The biological activity of triazole derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may disrupt essential cellular processes:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for microbial growth and cancer cell survival.
- DNA Interaction : Some triazoles exhibit the ability to bind to DNA, interfering with replication and transcription processes.
- Cell Membrane Disruption : The hydrophobic nature of some triazole derivatives allows them to integrate into cell membranes, leading to increased permeability and cell death.
Case Studies
Several studies have explored the biological efficacy of triazole derivatives:
- Antimicrobial Study : A study published in Frontiers in Molecular Biosciences highlighted the antibacterial effects of various triazole compounds against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A research article reported on the synthesis and testing of new triazole derivatives that showed promising results against several cancer cell lines, indicating their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-amino-1-[(3-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
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Step 1 : Formation of the triazole core via Huisgen cycloaddition (azide-alkyne click chemistry) or copper-catalyzed reactions.
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Step 2 : Functionalization with 3-bromobenzyl and 4-isopropylphenyl groups via nucleophilic substitution or coupling reactions.
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Step 3 : Carboxamide formation through condensation of intermediates (e.g., using EDC/HOBt coupling agents).
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Key Catalysts : Copper(I) iodide is often employed to accelerate triazole ring formation .
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Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Data Table : Common Synthetic Intermediates
| Intermediate | Role | Key Reagents | Yield (%) |
|---|---|---|---|
| 3-Bromobenzyl azide | Triazole precursor | NaN₃, CuI | 75–80 |
| 4-Isopropylphenyl isocyanide | Coupling agent | DMF, K₂CO₃ | 65–70 |
Q. How do the 3-bromophenyl and 4-isopropylphenyl substituents influence physicochemical properties?
- Methodological Answer :
-
Lipophilicity : The bromophenyl group increases logP (hydrophobicity), enhancing membrane permeability. The isopropyl group adds steric bulk, potentially reducing solubility .
-
Electronic Effects : Bromine’s electronegativity may polarize the triazole ring, affecting binding to biological targets.
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Validation : Use HPLC to measure logP and DSC (Differential Scanning Calorimetry) for solubility profiling .
- Data Table : Substituent Effects on Properties
| Substituent | logP (Calculated) | Solubility (mg/mL) |
|---|---|---|
| 3-Bromophenyl | 3.8 | 0.12 |
| 4-Isopropylphenyl | 4.1 | 0.08 |
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of triazole substitution (e.g., distinguishing 1,4 vs. 1,5 isomers).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 456.08 Da).
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., benzyl group orientation) .
- InChI Key : Reference PubChem’s computed identifiers (e.g.,
IQPASWKNUGLCJH-UHFFFAOYSA-N) for cross-validation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
-
Dose-Response Analysis : Ensure consistent testing concentrations (e.g., IC₅₀ values vary with assay conditions).
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Orthogonal Assays : Validate enzyme inhibition claims using SPR (Surface Plasmon Resonance) and cellular viability assays (e.g., MTT).
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Structural Analogs : Compare activity with derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .
- Data Table : Comparative Bioactivity (Hypothetical Data)
| Compound | Target (IC₅₀, nM) | Assay Type | Reference |
|---|---|---|---|
| Target Compound | HDAC: 12 ± 2 | In vitro | |
| Chloro Analog | HDAC: 18 ± 3 | In vitro |
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4LX6 for HDACs) to map binding pockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
- Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) to identify reactive sites .
Q. How to optimize pharmacokinetic properties (e.g., solubility, bioavailability) through structural modifications?
- Methodological Answer :
-
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
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PEGylation : Attach polyethylene glycol chains to reduce plasma protein binding.
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Salt Formation : Test hydrochloride or mesylate salts for improved crystallinity .
- Data Table : PK Optimization Strategies
| Modification | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 0.08 | 22 |
| Phosphate Prodrug | 1.5 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
